molecular formula C9H7IO B038360 2-Iodo-1-indanone CAS No. 113021-30-0

2-Iodo-1-indanone

Cat. No. B038360
CAS RN: 113021-30-0
M. Wt: 258.06 g/mol
InChI Key: YYCUBXRVXPVFPC-UHFFFAOYSA-N
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Description

2-Iodo-1-indanone is a chemical compound with the molecular formula C9H7IO. It has a molecular weight of 258.06 . It’s a derivative of indanone, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-1-indanone include a melting point of 67-69 °C, a predicted boiling point of 309.7±31.0 °C, and a density of 1.87 .

Scientific Research Applications

  • Thermochemical Studies : 2-Iodo-1-indanone was studied for its potential use in determining the enthalpies of formation in the gas phase for 1-indanone, 2-indanone, and 1,3-indandione (Matos et al., 2007).

  • Precursor for Pharmaceutical Compounds : It is a versatile precursor of cis-1-amino-2-indanol, a key intermediate in chiral auxiliary and anti-HIV protease inhibitor (Komiya et al., 1998).

  • Synthesis of Arylidene Indanones : Two new 2,3-dihydrobenzofuran tethered arylidene indanones have been synthesized, potentially used in therapeutic science (Shinde et al., 2020).

  • Enamine Synthesis : 2-Indanone reacts with various compounds to give enamine 2-indenyl crown ethers in almost quantitative yields (Plenio & Burth, 1996).

  • Biological Activities : 1-indanones and their derivatives, which include 2-Iodo-1-indanone, are noted for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential use in neurodegenerative disease treatment and as insecticides, fungicides, and herbicides (Turek et al., 2017).

  • Diverse Biological Applications : Indanone derivatives, including 2-Iodo-1-indanone, have diverse biological applications such as antialzheimer, anticancer, antimicrobial, and antiviral activities (Patil et al., 2017).

properties

IUPAC Name

2-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCUBXRVXPVFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451813
Record name 2-Iodo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-indanone

CAS RN

113021-30-0
Record name 2-Iodo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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